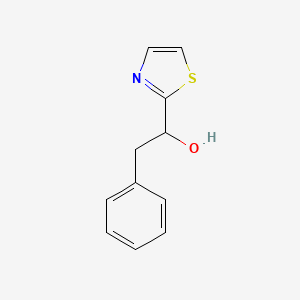
2-Amino-8-aza-7-deazaadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-aza-7-deazaadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to adenosine, a fundamental building block of nucleic acids, but with modifications that confer unique properties. The presence of an amino group at the 2-position and the replacement of nitrogen at the 7-position with carbon (deaza) and nitrogen at the 8-position (aza) distinguish it from its natural counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-aza-7-deazaadenosine typically involves multi-step organic reactions. One common method includes the glycosylation of silylated nucleobases with protected ribosides under Lewis acid conditions . Another approach involves the reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide under microwave irradiation, which proceeds regioselectively to provide a library of novel 5-aza-7-deaza-adenines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability and reproducibility of the microwave-assisted synthesis method suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-aza-7-deazaadenosine undergoes various chemical reactions, including substitution and cycloaddition reactions. For instance, it can participate in azide-alkyne cycloaddition reactions to form modified duplex RNAs .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include silylated nucleobases, protected ribosides, triethyl orthoformate, and cyanamide . Reaction conditions often involve the use of Lewis acids and microwave irradiation to achieve high yields and purity .
Major Products Formed
The major products formed from these reactions include various 7-substituted 8-aza-7-deazaadenosine derivatives, which are used in generating major groove-modified duplex RNAs .
Scientific Research Applications
2-Amino-8-aza-7-deazaadenosine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-Amino-8-aza-7-deazaadenosine is unique due to its specific structural modifications. Similar compounds include:
8-aza-7-deaza-7-bromopurine-2,6-diamine: This compound also features modifications at the 7 and 8 positions but includes a bromine atom, which affects its stability and reactivity.
2-amino-6-substituted-ribonucleosides: These derivatives have substitutions at the 6-position, providing different chemical and biological properties.
Properties
Molecular Formula |
C10H14N6O4 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15) |
InChI Key |
VUGJUCUXLQLLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)
